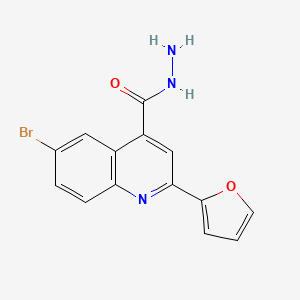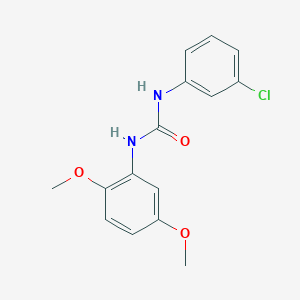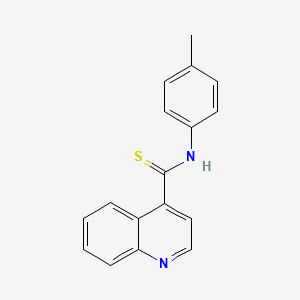
6-bromo-2-(2-furyl)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(2-furyl)-4-quinolinecarbohydrazide, commonly known as BFQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. BFQH has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用机制
The mechanism of action of BFQH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, BFQH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
BFQH has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various inflammatory genes. This inhibition can lead to the suppression of pro-inflammatory cytokine production and ultimately reduce inflammation.
Biochemical and Physiological Effects
BFQH has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial effects, BFQH has also been shown to exhibit antioxidant activity. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is involved in the development of various diseases.
BFQH has also been shown to exhibit hepatoprotective activity. This compound has been shown to protect liver cells from various toxins and reduce liver damage. This hepatoprotective activity makes BFQH a potential candidate for the development of new drugs for liver diseases.
实验室实验的优点和局限性
BFQH has several advantages for lab experiments. This compound is relatively easy to synthesize, and the yield of the reaction is typically high. BFQH is also stable under normal laboratory conditions, making it easy to handle and store.
One limitation of BFQH is its low solubility in water. This can make it difficult to administer in vivo and limit its potential therapeutic applications. However, various methods have been developed to improve the solubility of BFQH, such as the use of cyclodextrins and other solubilizing agents.
未来方向
There are several future directions for the research of BFQH. One area of research is the development of new drugs for cancer therapy. BFQH has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of BFQH may enhance its therapeutic potential.
Another area of research is the development of new drugs for inflammatory diseases. BFQH has shown anti-inflammatory activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new formulations that can improve the targeted delivery of BFQH to inflamed tissues may enhance its therapeutic potential.
Finally, the development of new drugs for liver diseases is another area of research. BFQH has shown hepatoprotective activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new formulations that can improve the targeted delivery of BFQH to the liver may enhance its therapeutic potential.
Conclusion
In conclusion, BFQH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. BFQH has several advantages for lab experiments, such as its ease of synthesis and stability. However, its low solubility in water is a limitation that needs to be addressed. Future research directions include the development of new drugs for cancer therapy, inflammatory diseases, and liver diseases.
合成方法
The synthesis of BFQH involves the reaction of 2-acetyl furan and 6-bromo-4-chloroquinoline in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BFQH. The yield of this reaction is typically high, and the compound can be purified using standard methods such as column chromatography.
科学研究应用
BFQH has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. BFQH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer activity, BFQH has also been shown to exhibit anti-inflammatory and anti-microbial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BFQH has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-3-4-11-9(6-8)10(14(19)18-16)7-12(17-11)13-2-1-5-20-13/h1-7H,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIDKTVJOXMBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)




![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)